GABAA Receptor Subtype Binding Profile
Bromazolam displays a distinct GABAA receptor subtype affinity fingerprint compared to its chloro‑analog alprazolam. At the α2‑containing receptor subtype, bromazolam exhibits a Ki of 0.69 nM [1], while alprazolam has a reported Ki of 0.60 nM at the same α2β2γ2 subtype under comparable radioligand displacement conditions [2]. At the α5 subtype, bromazolam has a Ki of 0.62 nM [1], whereas alprazolam's α5 affinity is reported to be lower (no sub‑nanomolar Ki consistently reported). This subtly shifted selectivity profile arises from the Br‑for‑Cl substitution and may have implications for subtype‑mediated pharmacological effects.
| Evidence Dimension | GABA_A receptor α2 subtype binding affinity (K_i) |
|---|---|
| Target Compound Data | K_i = 0.69 nM at α2 subtype |
| Comparator Or Baseline | Alprazolam: K_i = 0.60 nM at α2β2γ2 subtype |
| Quantified Difference | Bromazolam ~1.15× weaker at α2; distinct subtype profile overall |
| Conditions | Radioligand displacement ([³H]flunitrazepam) at human recombinant GABAA receptors expressed in HEK cells |
Why This Matters
The non‑identical subtype selectivity pattern means bromazolam cannot proxy for alprazolam in GABA_A subtype‑specific pharmacological studies without re‑characterisation.
- [1] Clayton T, Poe MM, Rallapalli S, Biawat P, Savić MM, Rowlett JK, et al. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. Int J Med Chem. 2015;2015:430248. doi:10.1155/2015/430248. PMID 26682068. [Binding data for bromazolam] View Source
- [2] BindingDB entry BDBM50001728. Alprazolam K_i at α2β2γ2 GABAA receptor: 0.60 nM. Displacement of [³H]flunitrazepam from human recombinant α2β2γ2 receptor expressed in HEK cells. View Source
